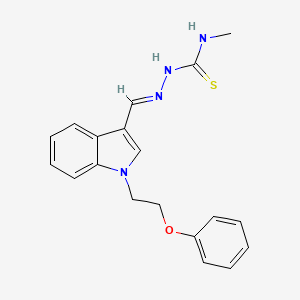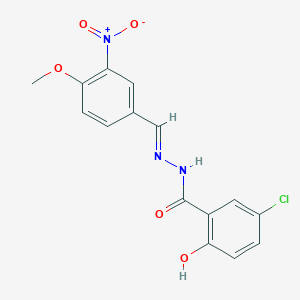
1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone, also known as PEC, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PEC is a derivative of thiosemicarbazone, which is a class of compounds known for their diverse biological activities, including antiviral, antitumor, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that plays a crucial role in DNA synthesis. This compound has also been shown to induce oxidative stress and activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and activation of caspase-dependent pathways. This compound has also been shown to induce oxidative stress and activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone has several advantages as a potential therapeutic agent, including its potent cytotoxicity against cancer cells and its ability to induce apoptosis and inhibit cell proliferation. However, this compound also has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone, including the optimization of its synthesis method to improve its yield and purity. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, the in vivo efficacy and toxicity of this compound need to be evaluated in animal models to determine its potential as a therapeutic agent. Finally, the development of this compound-based drug delivery systems may improve its bioavailability and efficacy.
In conclusion, this compound is a novel compound with potential as a therapeutic agent for the treatment of cancer. Its potent cytotoxicity against cancer cells and ability to induce apoptosis and inhibit cell proliferation make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and evaluate its in vivo efficacy and toxicity.
Synthesemethoden
1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone can be synthesized through a multi-step process, starting with the reaction of 2-Phenoxyethylamine with indole-3-carbaldehyde to form 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde. This intermediate is then reacted with thiosemicarbazide to obtain this compound. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone has been studied for its potential as an anticancer agent. Several studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and liver cancer cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells through various mechanisms, including the inhibition of DNA synthesis and the activation of caspase-dependent pathways.
Eigenschaften
IUPAC Name |
1-methyl-3-[(E)-[1-(2-phenoxyethyl)indol-3-yl]methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-20-19(25)22-21-13-15-14-23(18-10-6-5-9-17(15)18)11-12-24-16-7-3-2-4-8-16/h2-10,13-14H,11-12H2,1H3,(H2,20,22,25)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVIGDUGMWNGND-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=CN(C2=CC=CC=C21)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C/C1=CN(C2=CC=CC=C21)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908033.png)
![N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908034.png)


![N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5908052.png)
![2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone](/img/structure/B5908060.png)
![N-{4-[4-methyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylacrylamide](/img/structure/B5908061.png)
![6-{3-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908062.png)
![N'-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908067.png)
![3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5908076.png)
![N-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5908081.png)
![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5908087.png)
![N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5908104.png)
![3-[4-(allyloxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908106.png)
